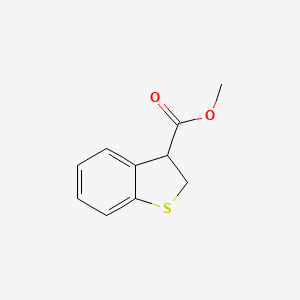

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2,3-dihydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSWAMIVBYEOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(methylthio)benzene with ethyl acrylate in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling followed by cyclization to form the benzothiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Halogenated benzothiophenes.

Scientific Research Applications

Chemistry

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex molecules that can have various applications in chemical research.

Biology

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Studies suggest it may inhibit cell proliferation by interacting with specific enzymes involved in cancer pathways. For example, it has shown effectiveness against various cancer cell lines by modulating metabolic pathways linked to cell growth.

- Antimicrobial Activity : The compound has been investigated for its potential antibacterial effects against multiple bacterial strains.

- Antioxidative and Antiviral Effects : Similar compounds have demonstrated the ability to reduce oxidative stress and exhibit antiviral properties, indicating potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specific diseases.

Industry

This compound is utilized in developing materials with specific electronic or optical properties. Its chemical characteristics make it suitable for applications in organic electronics and photonic devices.

The primary target of this compound is the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK). By acting as an allosteric inhibitor of BCKDK, it enhances the activity of the BCKD complex, leading to increased rates of branched-chain amino acid metabolism. This mechanism has implications for metabolic disorders and energy production.

Case Studies and Research Findings

Recent studies have focused on the compound's biological activities:

- Anticancer Studies : Research published in peer-reviewed journals has confirmed its ability to inhibit cancer cell growth across various types of cancers.

- Antimicrobial Efficacy : Investigations into its antibacterial properties have shown promising results against resistant strains of bacteria.

- Pharmacokinetic Properties : Studies indicate favorable absorption characteristics and metabolic stability compared to other compounds targeting similar pathways.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of cellular signaling pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Benzothiophene: The parent compound without the ester group.

2,3-Dihydrobenzofuran: Similar structure but with an oxygen atom instead of sulfur.

Thiophene: A simpler sulfur-containing heterocycle without the fused benzene ring.

Uniqueness

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate is unique due to the presence of both the benzothiophene core and the ester functional group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Biological Activity

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound belongs to the class of benzothiophene compounds, which are known for their varied biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The compound's structure features a benzothiophene core, which contributes to its reactivity and interaction with biological targets.

Target of Action

The primary target of this compound is the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK). This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs) by phosphorylating and inactivating the BCKD complex, thereby regulating BCAA catabolism.

Mode of Action

As an allosteric inhibitor of BCKDK, this compound enhances BCKD complex activity. This inhibition leads to increased rates of BCAA metabolism, which can have significant implications for metabolic disorders and energy production.

Biological Activities

Research indicates that benzothiophene derivatives exhibit a range of biological activities:

- Anti-tumor : Related compounds have shown significant inhibitory effects on cancer cell growth.

- Antibacterial : Benzothiophene compounds demonstrate efficacy against various bacterial strains.

- Antioxidative : These compounds can mitigate oxidative stress in cellular systems.

- Anti-viral : Certain derivatives have been identified as potential antiviral agents .

Cellular Effects

Studies have highlighted that this compound can affect cellular pathways linked to cancer proliferation. For instance, it has been shown to inhibit cell growth in various cancer cell lines through modulation of metabolic pathways.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is well absorbed in the gastrointestinal tract and reaches systemic circulation effectively. Its metabolic stability is superior compared to other BCKDK inhibitors, making it a promising candidate for therapeutic applications.

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound:

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate?

- Methodology : The compound is synthesized via multi-step reactions. A typical approach involves:

Sulfonation : Reacting benzothiophene derivatives with sulfonyl chlorides to introduce sulfonyl groups.

Condensation : Using aldehydes (e.g., dimethylaminobenzaldehyde) in ethanol with a catalytic base like piperidine to form intermediates.

Cyclization : Refluxing intermediates in methanol with piperidine to achieve ring closure.

Esterification : Introducing the methyl ester group via reaction with methylating agents under controlled pH.

- Key Reagents : Piperidine, sulfonyl chlorides, aldehydes.

- Validation : Monitor reaction progress via TLC and confirm purity through recrystallization .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Primary Methods :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can generate graphical representations of molecular geometry .

- Spectroscopy :

- NMR : Analyze H and C spectra to verify substituent positions and stereochemistry.

- IR : Identify carbonyl (C=O, ~1730 cm) and sulfur-related bands.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Approach :

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorobenzamido groups) to assess impact on bioactivity .

Purity Assessment : Use HPLC or GC-MS to rule out impurities affecting results.

Target Validation : Employ enzyme inhibition assays (e.g., kinase profiling) to confirm specificity.

- Case Study : A 2025 study found positional isomerism (e.g., 3-fluoro vs. 2-fluoro substituents) drastically altered activity against COX-2, highlighting the need for precise synthetic control .

Q. What computational methods are effective for analyzing conformational flexibility in this compound?

- Methodology :

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the benzothiophene ring. This requires crystallographic data and software like PLATON for parameter calculation .

- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict stable conformers and compare with experimental data.

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

- Analysis :

- Graph Set Notation : Classify hydrogen bonds (e.g., motifs) using Etter’s rules to identify recurring packing motifs.

- Thermal Stability : Correlate H-bond strength (via DSC/TGA) with melting points.

Q. What strategies mitigate synthetic impurities in this compound?

- Optimization :

- Reagent Stoichiometry : Maintain exact molar ratios (e.g., 1:1 aldehyde:thiophene) to minimize byproducts.

- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc) for intermediate purification.

- In Situ Monitoring : Employ real-time FTIR to detect unwanted sulfone or sulfoxide formation during oxidation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.